2-Piperidinone, 1-benzoyl-3-phenyl-
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Overview
Description
2-Piperidinone, 1-benzoyl-3-phenyl- is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered nitrogen-containing heterocycles that are widely used in the synthesis of pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone, 1-benzoyl-3-phenyl- can be achieved through several methods. One common approach involves the organophotocatalysed [1 + 2 + 3] strategy, which enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This method exhibits exclusive chemoselectivity over two alkenes, tolerating both terminal and internal alkenes with a wide range of functional groups.
Another method involves the dual catalyzed carbonylation of pyrrolidines by ring expansion to form 6-substituted-2-piperidinones using cobalt and ruthenium complexes . Additionally, a multi-component process mediated by triethylborane and oxygen involves a tandem radical intermolecular additions-lactamization sequence to access 2-piperidinones .
Industrial Production Methods
Industrial production of 2-Piperidinone, 1-benzoyl-3-phenyl- typically involves the optimization of the aforementioned synthetic routes to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the scalability and reproducibility of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Piperidinone, 1-benzoyl-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzoyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperidinones with different functional groups.
Scientific Research Applications
2-Piperidinone, 1-benzoyl-3-phenyl- has numerous applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Piperidinone, 1-benzoyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Piperidinone, 1-benzoyl-3-phenyl- can be compared with other similar compounds such as:
2-Piperidinone: A simpler structure without the benzoyl and phenyl groups.
4-Piperidinone: Differing in the position of the carbonyl group.
2-Pyridone: A related compound with a nitrogen atom in the ring but differing in the position of the double bond.
The uniqueness of 2-Piperidinone, 1-benzoyl-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
792909-95-6 |
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Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
1-benzoyl-3-phenylpiperidin-2-one |
InChI |
InChI=1S/C18H17NO2/c20-17(15-10-5-2-6-11-15)19-13-7-12-16(18(19)21)14-8-3-1-4-9-14/h1-6,8-11,16H,7,12-13H2 |
InChI Key |
RZUHHMYFNDPSDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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